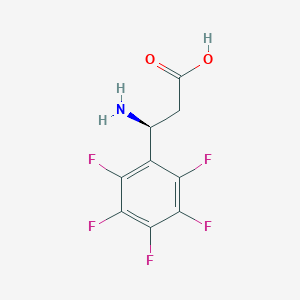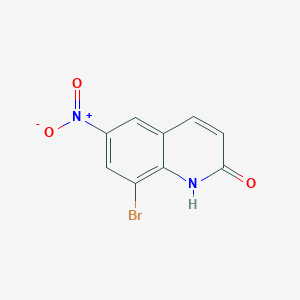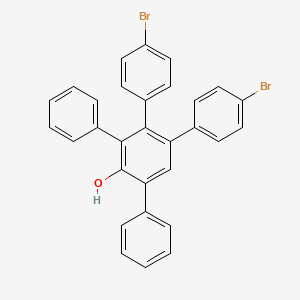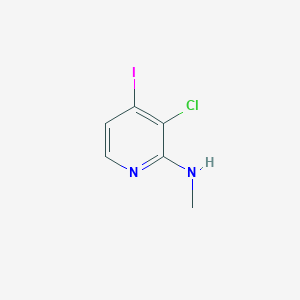
CID 155921003
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Borane Oxazole Complex is a unique compound that combines the properties of borane and oxazole Borane, a compound of boron and hydrogen, is known for its role in organic synthesis, particularly in hydroboration reactions Oxazole, on the other hand, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Borane Oxazole Complex typically involves the reaction of oxazole with a borane source. One common method is the reaction of oxazole with borane-tetrahydrofuran complex (BH3-THF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the complex. The resulting product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While the industrial production of the Borane Oxazole Complex is not as widespread as other borane or oxazole derivatives, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yield and purity of the product. This may involve the use of advanced purification techniques and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: The Borane Oxazole Complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form boron-oxygen and boron-nitrogen bonds.
Reduction: It can be reduced to form borane and oxazole derivatives.
Substitution: The complex can participate in substitution reactions where the borane or oxazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Boron-oxygen and boron-nitrogen compounds.
Reduction: Borane and oxazole derivatives.
Substitution: Substituted borane or oxazole compounds.
Scientific Research Applications
The Borane Oxazole Complex has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to target specific cellular pathways.
Mechanism of Action
The mechanism of action of the Borane Oxazole Complex involves its interaction with molecular targets through the borane and oxazole moieties. The borane component can form stable complexes with various biomolecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the complex to modulate specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Phosphine-Borane Complexes: These complexes are similar in that they also contain a borane moiety, but they differ in their reactivity and applications.
Amine-Borane Complexes: These complexes are used in similar applications but have different chemical properties due to the presence of an amine group.
Oxazole Derivatives: Various oxazole derivatives exist, each with unique properties and applications.
Uniqueness: The Borane Oxazole Complex is unique due to its combination of borane and oxazole properties, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential use in medicinal chemistry set it apart from other similar compounds .
Properties
Molecular Formula |
C3H3BNO |
|---|---|
Molecular Weight |
79.88 g/mol |
InChI |
InChI=1S/C3H3NO.B/c1-2-5-3-4-1;/h1-3H; |
InChI Key |
ATBZEYWJVINAKW-UHFFFAOYSA-N |
Canonical SMILES |
[B].C1=COC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)

![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)

![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)




